2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane
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Overview
Description
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is a compound that features a phenyl ring substituted with a buta-1,3-diyn-1-yl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane typically involves the coupling of a phenylacetylene derivative with a butadiyne moiety. One common method is the oxidative acetylene coupling, which can be carried out using palladium or copper catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide
Reducing agents: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Halogenating agents: N-bromosuccinimide (NBS), iodine
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and halogenated phenyl derivatives .
Scientific Research Applications
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 5,5’-(Buta-1,3-diyne-1,4-diyl)diisophthalic acid
- 3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline
Uniqueness
2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane is unique due to its combination of a butadiyne moiety with a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
138853-11-9 |
---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4-buta-1,3-diynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-11-5-7-12(8-6-11)13-14-9-10-15-13/h1,5-8,13H,9-10H2 |
InChI Key |
CTTUEGDRLJQKRX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
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